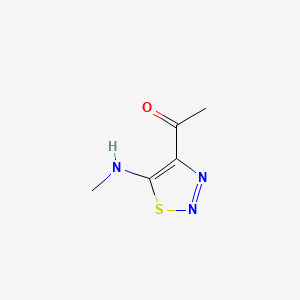
Potassium hexabromoosmiate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexabromoosmiate is an inorganic compound with the chemical formula K₂OsBr₆. It is a coordination complex consisting of osmium in the +4 oxidation state surrounded by six bromide ions. This compound is typically found as a red powder and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexabromoosmiate can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium bromide (KBr) in the presence of hydrobromic acid (HBr). The reaction proceeds as follows: [ \text{OsO}_4 + 6\text{KBr} + 4\text{HBr} \rightarrow \text{K}_2\text{OsBr}_6 + 4\text{H}_2\text{O} ]
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally produced in small quantities for research purposes. The synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium hexabromoosmiate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Bromide ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as ammonia or phosphines can replace bromide ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state osmium complexes.
Reduction: Lower oxidation state osmium complexes or elemental osmium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Potassium hexabromoosmiate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to the unique properties of osmium compounds.
Industry: Utilized in catalysis and materials science for developing new catalytic processes and materials.
Mechanism of Action
The mechanism of action of potassium hexabromoosmiate involves its interaction with molecular targets through coordination chemistry. The bromide ions can be displaced by other ligands, allowing the osmium center to interact with various substrates. This interaction can lead to catalytic activity or biological effects, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Potassium hexabromorhenate (K₂ReBr₆): Similar structure but contains rhenium instead of osmium.
Potassium hexachloroplatinate (K₂PtCl₆): Contains platinum and chloride ions instead of osmium and bromide ions.
Potassium hexabromopalladate (K₂PdBr₆): Contains palladium and bromide ions.
Uniqueness
Potassium hexabromoosmiate is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic number and density contribute to the compound’s stability and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
dipotassium;hexabromoosmium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUGZUDHMIODJ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Os-2](Br)(Br)(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Os |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16903-69-8 |
Source


|
| Record name | Potassium hexabromoosmiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)


![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
